molecular formula C11H11IN2OS B12326626 4(1H)-Quinazolinone, 2,3-dihydro-6-iodo-3-propyl-2-thioxo-

4(1H)-Quinazolinone, 2,3-dihydro-6-iodo-3-propyl-2-thioxo-

Cat. No.: B12326626
M. Wt: 346.19 g/mol
InChI Key: TZQGHDSIBHNYSB-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 2,3-dihydro-6-iodo-3-propyl-2-thioxo- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an iodine atom at the 6th position, a propyl group at the 3rd position, and a thioxo group at the 2nd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-6-iodo-3-propyl-2-thioxo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or iodine monochloride in the presence of an oxidizing agent.

    Addition of the Propyl Group: The propyl group can be added through alkylation reactions using propyl halides in the presence of a base.

    Incorporation of the Thioxo Group: The thioxo group can be introduced by reacting the intermediate compound with Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinazolinone, 2,3-dihydro-6-iodo-3-propyl-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thio-substituted quinazolinones.

Scientific Research Applications

4(1H)-Quinazolinone, 2,3-dihydro-6-iodo-3-propyl-2-thioxo- has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-6-iodo-3-propyl-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Quinazolinone, 2,3-dihydro-6-chloro-3-propyl-2-thioxo-
  • 4(1H)-Quinazolinone, 2,3-dihydro-6-bromo-3-propyl-2-thioxo-
  • 4(1H)-Quinazolinone, 2,3-dihydro-6-fluoro-3-propyl-2-thioxo-

Uniqueness

The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-6-iodo-3-propyl-2-thioxo- lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct from its chloro, bromo, and fluoro analogs.

Properties

Molecular Formula

C11H11IN2OS

Molecular Weight

346.19 g/mol

IUPAC Name

6-iodo-3-propyl-2-sulfanylidene-4aH-quinazolin-4-one

InChI

InChI=1S/C11H11IN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h3-4,6,8H,2,5H2,1H3

InChI Key

TZQGHDSIBHNYSB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2C=C(C=CC2=NC1=S)I

Origin of Product

United States

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